molecular formula C12H11FN2O2 B2808183 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1781301-65-2

2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2808183
CAS No.: 1781301-65-2
M. Wt: 234.23
InChI Key: IEVPLJZWVBKZIK-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, features a cyclopropyl group and a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the benzimidazole core. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyclopropyl group and fluorine atom in 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid enhances its chemical stability, binding affinity, and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-cyclopropyl-4-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-8-2-1-3-9-11(8)14-12(7-4-5-7)15(9)6-10(16)17/h1-3,7H,4-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVPLJZWVBKZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2CC(=O)O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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